molecular formula C19H22N2O5S B11116528 1-{2-(4-Hydroxy-3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

1-{2-(4-Hydroxy-3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

Cat. No.: B11116528
M. Wt: 390.5 g/mol
InChI Key: UWNADNIDRSNXAJ-UHFFFAOYSA-N
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Description

1-{2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound that features a combination of phenyl, sulfonyl, and imidazolidinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multi-step organic reactions. Common steps may include:

    Formation of the imidazolidinyl ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.

    Attachment of the phenyl groups: This can be done through various coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Pharmacology: Potential as a drug candidate due to its complex structure and possible biological activity.

    Biochemistry: Could be used in studies of enzyme interactions and metabolic pathways.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-{2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-PROPANONE
  • **1-{2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-BUTANONE

Uniqueness

The unique combination of functional groups in 1-{2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[2-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C19H22N2O5S/c1-13-4-7-16(8-5-13)27(24,25)21-11-10-20(14(2)22)19(21)15-6-9-17(23)18(12-15)26-3/h4-9,12,19,23H,10-11H2,1-3H3

InChI Key

UWNADNIDRSNXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC(=C(C=C3)O)OC)C(=O)C

Origin of Product

United States

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